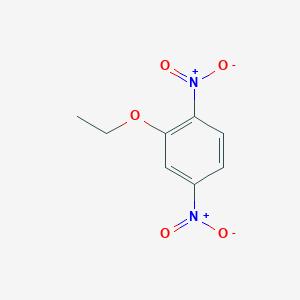
Benzene, 2-ethoxy-1,4-dinitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 2-ethoxy-1,4-dinitro- is a chemical compound that is commonly used in scientific research. It is also known as nitrophenetole or 2-ethoxy-1,4-dinitrobenzene. This compound is used in a variety of applications, including as a reagent in organic synthesis and as a tool for studying the biochemical and physiological effects of nitro compounds.
Mecanismo De Acción
The mechanism of action of benzene, 2-ethoxy-1,4-dinitro- is not well understood. However, it is believed to act as a prodrug, meaning that it is metabolized in the body to produce active compounds. These active compounds are thought to interact with cellular proteins and enzymes, leading to changes in cellular function.
Efectos Bioquímicos Y Fisiológicos
Benzene, 2-ethoxy-1,4-dinitro- has been shown to have a variety of biochemical and physiological effects. It has been shown to induce liver damage in rats and to cause oxidative stress in cells. It has also been shown to have anti-inflammatory effects and to inhibit the growth of certain cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using benzene, 2-ethoxy-1,4-dinitro- in lab experiments is that it is a relatively stable compound that can be easily synthesized and purified. However, one limitation is that its mechanism of action is not well understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are many future directions for research involving benzene, 2-ethoxy-1,4-dinitro-. One area of interest is the development of new synthetic methods for producing this compound. Another area of interest is the study of its effects on different cell types and in different organs. Additionally, research could focus on the development of new drugs based on the structure of benzene, 2-ethoxy-1,4-dinitro-.
Métodos De Síntesis
The synthesis of benzene, 2-ethoxy-1,4-dinitro- can be achieved through a variety of methods. One common method involves the nitration of 2-ethoxyaniline with a mixture of nitric and sulfuric acids. The resulting product is then purified through recrystallization.
Aplicaciones Científicas De Investigación
Benzene, 2-ethoxy-1,4-dinitro- is commonly used in scientific research as a reagent in organic synthesis. It is also used as a tool for studying the biochemical and physiological effects of nitro compounds. Specifically, it has been used to study the effects of nitro compounds on the liver and other organs.
Propiedades
Número CAS |
133070-80-1 |
|---|---|
Nombre del producto |
Benzene, 2-ethoxy-1,4-dinitro- |
Fórmula molecular |
C8H8N2O5 |
Peso molecular |
212.16 g/mol |
Nombre IUPAC |
2-ethoxy-1,4-dinitrobenzene |
InChI |
InChI=1S/C8H8N2O5/c1-2-15-8-5-6(9(11)12)3-4-7(8)10(13)14/h3-5H,2H2,1H3 |
Clave InChI |
HYQXQXJWUMOPKU-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canónico |
CCOC1=C(C=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] |
Sinónimos |
Benzene, 2-ethoxy-1,4-dinitro- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



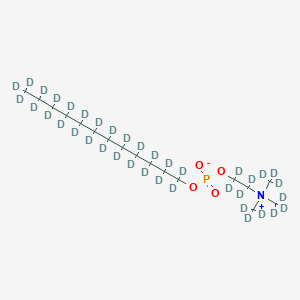
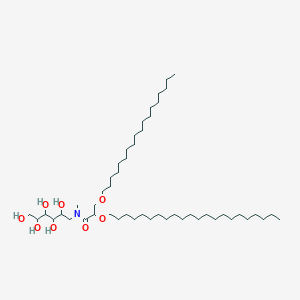
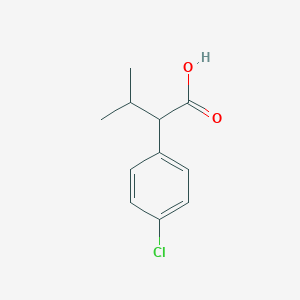
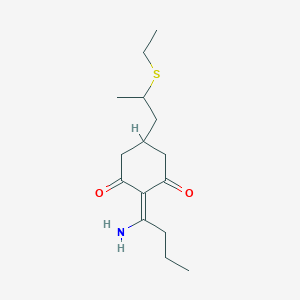
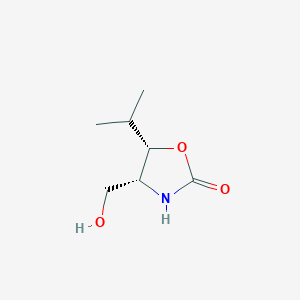
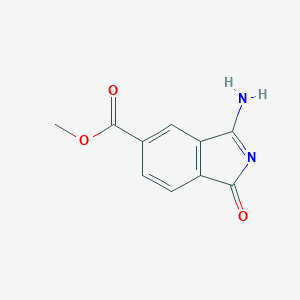
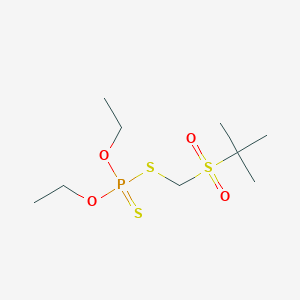
![N-[3-[(2-chloro-1,3-thiazol-5-yl)methyl]-2,6-dihydro-1,3,5-oxadiazin-4-yl]nitramide](/img/structure/B165066.png)
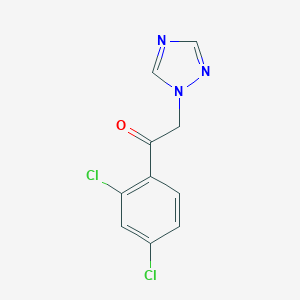
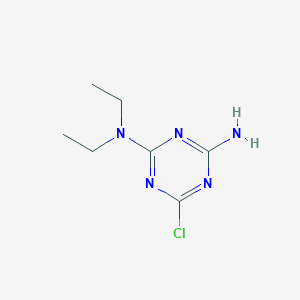
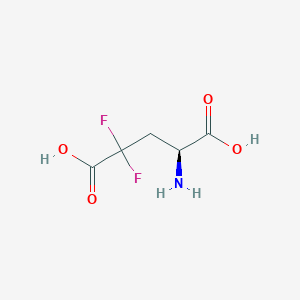
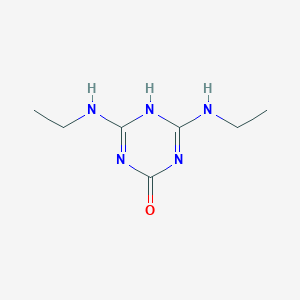
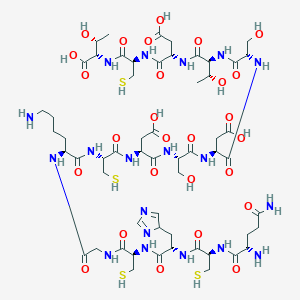
![2-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)thio]butanedioic acid](/img/structure/B165079.png)